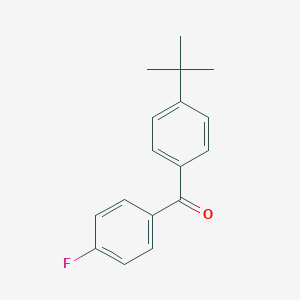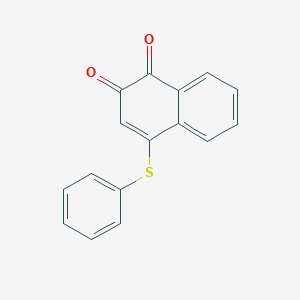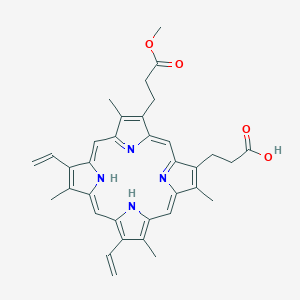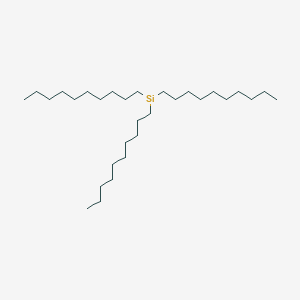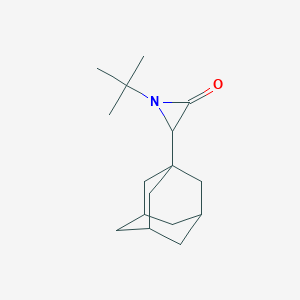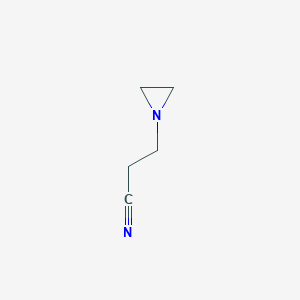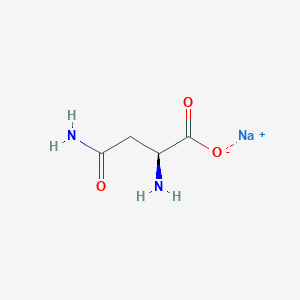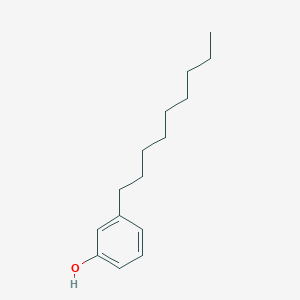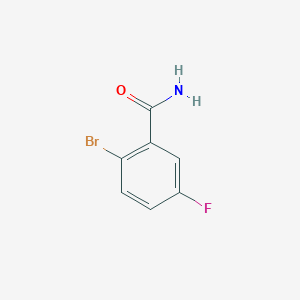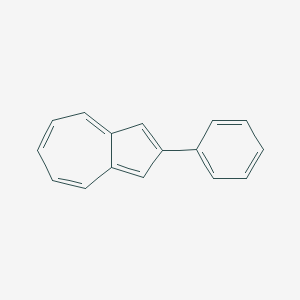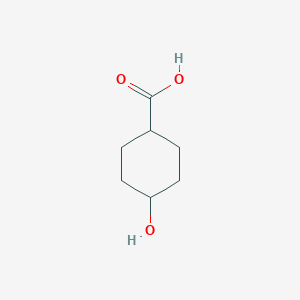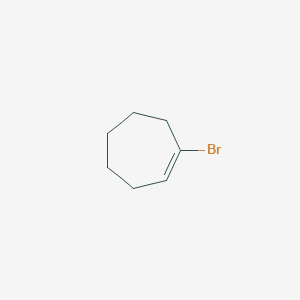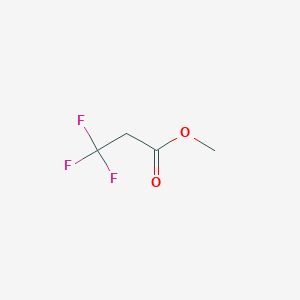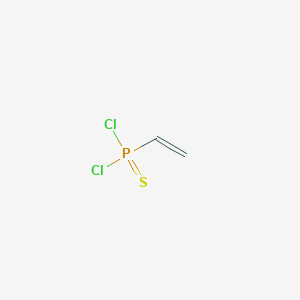
Phosphonothioic dichloride, ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic dichloride, ethenyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the phosphonothioate family, which is known for its use as an insecticide and herbicide. However, the focus of
Mecanismo De Acción
The mechanism of action of phosphonothioic dichloride, ethenyl- is not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, which may be responsible for its antiviral properties. Additionally, it has been suggested that this compound may disrupt the cell membrane of viruses, preventing their replication.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of phosphonothioic dichloride, ethenyl- are not well understood. However, studies have shown that it can be toxic to certain organisms, including insects and plants. Its toxicity is thought to be due to its ability to disrupt the activity of enzymes and cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phosphonothioic dichloride, ethenyl- in lab experiments is its relative ease of synthesis. Additionally, its unique properties make it an ideal candidate for use in the development of high-performance materials and antiviral drugs.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on phosphonothioic dichloride, ethenyl-. One possible direction is the development of new antiviral drugs based on this compound. Additionally, further research could be conducted on its use as a precursor for the synthesis of high-performance materials.
Another potential direction is the study of its toxicity and potential environmental impact. This could help to develop safer and more sustainable alternatives to this compound.
Conclusion:
Phosphonothioic dichloride, ethenyl- is a chemical compound that has potential applications in various scientific fields. Its unique properties make it an ideal candidate for use in the development of high-performance materials and antiviral drugs. However, further research is needed to fully understand its mechanism of action and potential environmental impact.
Métodos De Síntesis
Phosphonothioic dichloride, ethenyl- can be synthesized through a reaction between ethenylphosphonic acid and thionyl chloride. This reaction produces phosphonothioic dichloride, ethenyl- as a colorless liquid. The synthesis process is relatively simple and can be conducted in a laboratory setting.
Aplicaciones Científicas De Investigación
Phosphonothioic dichloride, ethenyl- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of materials science, where it can be used as a precursor for the synthesis of phosphonothioate-based polymers. These polymers have unique properties such as high thermal stability and resistance to degradation, making them ideal for use in high-performance materials.
Another potential application is in the field of biomedicine, where phosphonothioic dichloride, ethenyl- has been studied for its potential as an antiviral agent. Research has shown that this compound can inhibit the replication of certain viruses, making it a promising candidate for the development of new antiviral drugs.
Propiedades
Número CAS |
15849-99-7 |
|---|---|
Nombre del producto |
Phosphonothioic dichloride, ethenyl- |
Fórmula molecular |
C2H3Cl2PS |
Peso molecular |
160.99 g/mol |
Nombre IUPAC |
dichloro-ethenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H3Cl2PS/c1-2-5(3,4)6/h2H,1H2 |
Clave InChI |
QDOPBBLWIUQTAW-UHFFFAOYSA-N |
SMILES |
C=CP(=S)(Cl)Cl |
SMILES canónico |
C=CP(=S)(Cl)Cl |
Otros números CAS |
15849-99-7 |
Sinónimos |
Phosphonothioic dichloride, ethenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



